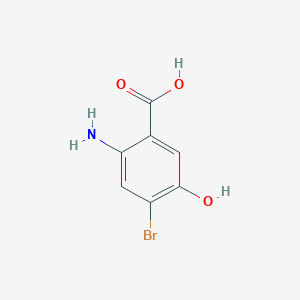

2-Amino-4-bromo-5-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring amino, bromo, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-5-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent like glacial acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The bromo group can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-4-bromo-5-hydroxybenzoic acid exhibit antimicrobial properties. A study on similar compounds demonstrated that modifications of aminobenzoic acid can lead to potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The structural characteristics of this compound may enhance its efficacy as an antimicrobial agent.

Antitumor Activity

The compound has been explored for its potential antitumor effects. As an intermediate in the synthesis of various pharmaceutical agents, it plays a crucial role in developing drugs aimed at treating cancer. For instance, related compounds have shown promising results in inducing apoptosis in cancer cells . The bromine atom in the structure may contribute to its biological activity by enhancing interactions with cellular targets.

Synthetic Intermediates

This compound serves as a key intermediate in organic synthesis. Its derivatives are utilized in the production of complex organic molecules, including those used in medicinal chemistry and agrochemicals. The compound can undergo various chemical transformations, making it valuable for synthesizing more complex structures .

Molecular Hybridization

The compound can be involved in molecular hybridization strategies to create new pharmacophores. By combining this compound with other bioactive moieties, researchers can develop novel compounds with enhanced therapeutic profiles .

Data Table: Biological Activities of Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 5-Amino-2-bromo-4-hydroxybenzoic acid | Antitumor | |

| 4-Aminobenzoic acid derivatives | Antibacterial |

Case Study: Synthesis and Application

A notable case study involved the synthesis of this compound as a precursor for developing novel anticancer agents. Researchers synthesized this compound through a multi-step reaction involving bromination and hydrolysis, achieving a high yield of over 90%. The resulting compounds were tested for cytotoxicity against various cancer cell lines, showing significant activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the bromo group.

2-Bromo-5-hydroxybenzoic acid: Similar structure but lacks the amino group.

2-Amino-4-methylpyridinium-4-hydroxybenzolate: Similar functional groups but different core structure.

Uniqueness

2-Amino-4-bromo-5-hydroxybenzoic acid is unique due to the presence of both amino and bromo groups on the benzoic acid core, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Amino-4-bromo-5-hydroxybenzoic acid (ABHBA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

ABHBA belongs to the class of benzoic acid derivatives, characterized by the presence of amino, bromo, and hydroxy functional groups. Its molecular formula is C7H6BrNO3, and its structure can be represented as follows:

Antimicrobial Activity

ABHBA has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains. For instance, a study reported that ABHBA significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

Research indicates that ABHBA possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, ABHBA treatment resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited an IC50 value of approximately 25 µM, suggesting a potent anti-inflammatory effect .

Anticancer Potential

ABHBA has been investigated for its potential anticancer activity. In cell line studies, it was found to induce apoptosis in human cancer cells, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound triggered caspase activation and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ABHBA against clinical isolates of Staphylococcus aureus. The results indicated that ABHBA not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. This suggests that ABHBA could be a candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments using murine models demonstrated that ABHBA administration reduced paw edema significantly in LPS-induced inflammation models. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls . This highlights ABHBA's potential as an anti-inflammatory therapeutic agent.

Research Findings

- Mechanistic Insights : Studies utilizing molecular docking simulations suggest that ABHBA may interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially inhibiting their activity .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that ABHBA has favorable absorption characteristics with a bioavailability exceeding 70% when administered orally in animal models .

- Toxicity Assessment : Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg, suggesting a promising safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-bromo-5-hydroxybenzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves halogenation and functional group protection. For bromination, electrophilic aromatic substitution under controlled pH (e.g., using HBr or Br₂ in acetic acid) ensures regioselectivity at the 4-position. Hydroxyl and amino groups may require protection (e.g., acetyl or tert-butoxycarbonyl groups) to prevent side reactions. Optimization parameters include temperature (40–60°C), solvent polarity (DMSO or DMF for solubility), and catalyst selection (e.g., FeCl₃ for bromination). Reaction progress can be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze 1H and 13C spectra to confirm substitution patterns (e.g., aromatic proton splitting for bromo and hydroxy groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 246.96 for C₇H₅BrNO₃).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% area under the curve).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages .

Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Use desiccants (silica gel) to control humidity. Regularly test stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products (e.g., de-brominated analogs) using LC-MS .

Advanced Research Questions

Q. How do electronic effects of the bromo and hydroxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromo group acts as a leaving site in Suzuki-Miyaura couplings, while the hydroxy group directs electrophilic substitutions via resonance. Use Pd(PPh₃)₄ or Pd(dba)₂ catalysts with arylboronic acids in anhydrous THF. The amino group’s electron-donating nature enhances oxidative addition but may require protection to prevent catalyst poisoning. DFT calculations (e.g., Gaussian software) can model charge distribution and predict reaction sites .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) for derivatives of this compound?

- Methodological Answer :

- NMR Anomalies : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to identify tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign coupling.

- MS Fragmentation : Perform tandem MS (MS/MS) to trace fragment ions (e.g., loss of COOH or Br groups). Cross-validate with isotopic labeling (e.g., 15N for amino group tracking).

- X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction .

Q. How can this compound serve as a scaffold for probing enzyme inhibition or protein-ligand interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., tyrosine kinases or hydrolases). The bromo group may occupy hydrophobic pockets, while the hydroxy and amino groups form hydrogen bonds.

- Kinetic Assays : Measure IC₅₀ values via fluorescence polarization or surface plasmon resonance (SPR). Compare inhibition with/without bromo substitution to assess steric and electronic contributions.

- Mutagenesis : Engineer enzyme active sites (e.g., Ala-scanning) to identify critical residues for binding .

Q. What computational and experimental approaches validate the compound’s role in supramolecular assembly or material science applications?

- Methodological Answer :

- Crystal Engineering : Co-crystallize with complementary hydrogen-bond donors (e.g., pyridines) to study packing motifs. Analyze via PXRD and DSC.

- DFT/MD Simulations : Model intermolecular interactions (e.g., π-π stacking between aromatic rings) using GROMACS or LAMMPS.

- Electrochemical Characterization : Cyclic voltammetry in DMF/0.1 M TBAPF₆ assesses redox activity linked to the hydroxy and amino groups .

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-amino-4-bromo-5-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6BrNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) |

InChI Key |

YVICXNUZLXTFEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.